molecular formula C8H11NO B118301 (5,6-Dimethylpyridin-2-yl)methanol CAS No. 153646-65-2

(5,6-Dimethylpyridin-2-yl)methanol

Cat. No. B118301
M. Wt: 137.18 g/mol
InChI Key: AFQXZHJUNVABML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5,6-Dimethylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H11NO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(5,6-Dimethylpyridin-2-yl)methanol” consists of a pyridine ring with two methyl groups attached at the 5 and 6 positions, and a methanol group attached at the 2 position .


Physical And Chemical Properties Analysis

“(5,6-Dimethylpyridin-2-yl)methanol” is a solid compound . The molecular weight of this compound is 137.18 g/mol .

Scientific Research Applications

Catalytic Applications

  • Synthesis of Nickel Complexes for Ethylene Oligomerization : The use of (5,6-Dimethylpyridin-2-yl)methanol in synthesizing nickel complexes, notably [Ni{(pyridin-2-yl)methanol}{(pyridin-2-yl)methanolate}Cl], has been reported. These complexes have shown significant activity in catalyzing the oligomerization of ethylene, achieving high turnover frequencies (Kermagoret & Braunstein, 2008).

Chemical Synthesis and Reactions

  • Synthesis and Study of Proton Sponges : Research involving the synthesis of bis[1,8-bis(dimethylamino)naphth-2-yl]methanol and bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol has been carried out. These compounds demonstrate dynamic behavior and interesting temperature-driven properties in solution (Pozharskii et al., 2010).

  • Enantioselective Michael Addition : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, has been identified as an efficient organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).

  • Thermodynamic Properties in Mixtures : Studies on the thermodynamics of mixtures, particularly focusing on the heat of dilution of alkanols in pyridine derivatives including 2,6-dimethylpyridine, highlight the role of (5,6-Dimethylpyridin-2-yl)methanol in understanding these properties (Heintz et al., 2006).

  • Conversion of Methanol to Hydrocarbons : Research has explored the conversion of methanol to hydrocarbons using zeolite catalysts, where methanol, including derivatives like (5,6-Dimethylpyridin-2-yl)methanol, is converted into a range of hydrocarbons in the gasoline boiling range (Chang et al., 1977).

properties

IUPAC Name

(5,6-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(5-10)9-7(6)2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQXZHJUNVABML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593548
Record name (5,6-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethylpyridin-2-yl)methanol

CAS RN

153646-65-2
Record name 5,6-Dimethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153646-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisobutyl aluminum hydride (4.45 mL, 25 mmol) was added to the carbomethoxypyridine from Step 3 (1.4 g, 8.4 mmol ) in THF (40 mL) at -78° C. The mixture was stirred overnight with slow warming to +4° C. The reaction was quenched with solid tartaric acid followed by aqueous sodium potassium tartrate and stirred 1/2 hour. Neutralization with saturated aq. NaHCO3 and extraction with EtOAc (3×) gave after treatment with brine and evaporation 1.12 g (97%) of the title compound.
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,6-Dimethylpyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5,6-Dimethylpyridin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(5,6-Dimethylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5,6-Dimethylpyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5,6-Dimethylpyridin-2-yl)methanol
Reactant of Route 6
(5,6-Dimethylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.